4,4'-Diaminobenzophenone
Description
Historical Context of Benzophenone (B1666685) Derivatives in Chemical Research
Benzophenone, the parent diarylketone, is a widely used building block in organic chemistry. wikipedia.org Historically, it has been recognized for its utility as a photoinitiator in ultraviolet (UV)-curing applications for inks, imaging, and clear coatings. wikipedia.org Upon exposure to UV light, the benzophenone moiety can generate radicals, which initiate polymerization or cross-linking reactions, a principle applied in polymer surface modification. beilstein-journals.orgacs.org Beyond polymer science, benzophenone derivatives have also been a subject of pharmacological research, with various studies exploring their potential as inhibitors for biological targets such as the HIV-1 reverse transcriptase. acs.org The core benzophenone structure provides a rigid and photochemically active scaffold that researchers have functionalized to develop a wide array of specialized molecules.
Significance of Diamine Functionalities in Chemical Synthesis and Materials Science
A diamine is an organic compound containing two amine (-NH2) functional groups. fiveable.me These groups are nucleophilic, meaning they can react with electrophilic centers, which is a foundational principle in many organic reactions. fiveable.me In the realm of materials science, this reactivity is paramount. Diamines are essential monomers in condensation polymerization, a process where molecules join together, losing small molecules like water as byproducts. fiveable.me
Their most significant role is in the formation of high-performance polymers such as polyamides and polyimides through reactions with dicarboxylic acids or dianhydrides, respectively. fiveable.meglobalspec.com The presence of two amine groups allows for the creation of long polymer chains and cross-linked networks, which are responsible for the enhanced mechanical strength, thermal stability, and chemical resistance of the resulting materials. fiveable.me This makes diamines indispensable for producing durable engineering plastics, fibers, and advanced composites. fiveable.me
Scope and Research Focus of 4,4'-Diaminobenzophenone (4,4'-DABP)
This compound (4,4'-DABP), also known as Bis(4-aminophenyl)methanone, is an aromatic diamine whose research focus is dominated by its application as a monomer in the synthesis of high-performance polyimides. sigmaaldrich.comtcichemicals.comspecialchem.com Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the aerospace and electronics industries. globalspec.comcore.ac.uk
The synthesis of polyimides using 4,4'-DABP typically involves a two-step procedure where it is reacted with an aromatic dianhydride, such as pyromellitic dianhydride or benzophenonetetracarboxylic dianhydride (BTDA). globalspec.comnasa.gov This initial reaction forms a soluble poly(amic acid) precursor, which can be processed into films or fibers before being converted into the final, insoluble polyimide through thermal or chemical cyclization. globalspec.comcore.ac.uk
Research has shown that polyimides derived from 4,4'-DABP possess high thermal stability. globalspec.com However, these polymers are often characterized by their poor solubility in common organic solvents, a factor that can complicate their processing and characterization. globalspec.com To address this and modify other properties, studies have explored the incorporation of metal ions into the polymer matrix. nasa.gov For instance, research involving polyimide films derived from 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride (BTDA) and 4,4'-DABP found that while the resulting films were often brittle, the addition of specific metal compounds could increase the softening temperature of related polyimide systems. nasa.gov
Beyond polyimides, 4,4'-DABP is also utilized as an intermediate in the production of specialized dyes, pigments, and photosensitive materials. alfachemch.comchemicalbook.com Its rigid, chromophoric structure makes it a valuable component in creating complex molecules with specific color and light-sensitive properties. alfachemch.com
Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 611-98-3 | sigmaaldrich.commerckmillipore.comfishersci.ca |
| Molecular Formula | C13H12N2O | sigmaaldrich.comfishersci.cavwr.com |
| Molecular Weight | 212.25 g/mol | sigmaaldrich.commerckmillipore.comvwr.com |
| Appearance | Light yellow to brown powder/crystal | tcichemicals.comalfachemch.comchemicalbook.com |
| Melting Point | 243-247 °C | sigmaaldrich.comalfachemch.com |
| IUPAC Name | bis(4-aminophenyl)methanone | smolecule.com |
| Synonyms | 4,4'-DABP, Bis(4-aminophenyl)methanone, 4,4'-Carbonylbisaniline | tcichemicals.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-aminophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMCQSGRWNEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
304019-02-1 | |
| Record name | Methanone, bis(4-aminophenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304019-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20209997 | |
| Record name | 4,4'-Diaminobenzophenone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20209997 | |
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Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Diaminobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
611-98-3 | |
| Record name | 4,4′-Diaminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diaminobenzophenone | |
| Source | ChemIDplus | |
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| Record name | 611-98-3 | |
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| Record name | 4,4'-Diaminobenzophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4N7TYW77X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 4,4 Diaminobenzophenone
Reduction of Nitro Compounds
The reduction of nitro groups to amines is a fundamental transformation in organic chemistry and represents a common strategy for synthesizing 4,4'-diaminobenzophenone. This typically involves the preparation of a dinitro precursor, which is subsequently reduced.
A prevalent method for producing this compound involves the reduction of 4,4'-dinitrobenzophenone. sciencemadness.org One established protocol for this transformation utilizes stannous chloride (SnCl₂) in an ethanolic solution. prepchem.comnih.gov In this reaction, the nitro groups on the benzophenone (B1666685) core are reduced to primary amine groups. The use of stannous chloride in the presence of an acid, such as hydrochloric acid, is a classic method for nitro group reduction. rsc.org The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro groups, which are subsequently protonated by the acidic medium to yield the corresponding amines. While effective, this method often requires careful control of reaction conditions to ensure complete reduction and to minimize the formation of side products. The workup procedure typically involves basification to precipitate the tin salts, followed by extraction of the desired diamine product. prepchem.com
An alternative two-step approach begins with the oxidation of 4,4'-dinitrodiphenylmethane. This precursor can be oxidized using an oxidizing agent like chromium trioxide in acetic acid to form 4,4'-dinitrobenzophenone. nasa.gov This intermediate is then subjected to a reduction step. Catalytic hydrogenation is a common and efficient method for this transformation. For instance, 2,4'-dinitrodiphenylmethane (B156529) has been successfully oxidized to 2,4'-dinitrobenzophenone and subsequently hydrogenated to yield 2,4'-diaminobenzophenone (B86652). nasa.gov A similar principle can be applied to the 4,4'-isomer. The hydrogenation is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. kpi.ua This method can offer high yields and cleaner reaction profiles compared to reductions using stoichiometric metal reagents.
Synthesis via 4-Nitrobenzophenone Reduction (e.g., Stannous Chloride in Ethanol)
Direct Amination Approaches
Direct amination presents a more direct route to this compound, circumventing the need for nitro intermediates. These methods typically involve the nucleophilic substitution of leaving groups on a benzophenone derivative with an amine source. For instance, the direct amination of benzophenone derivatives can be achieved using ammonia (B1221849) or other amines under specific reaction conditions. google.com This approach is attractive from an atom-economy perspective, as it avoids the introduction and subsequent removal of nitro groups. However, these reactions often require harsh conditions, such as high temperatures and pressures, and may necessitate the use of a catalyst to facilitate the amination process.
Ullmann Coupling Strategies
The Ullmann condensation or coupling reaction provides another synthetic avenue. This method involves the copper-catalyzed reaction between a halogenated benzophenone and an amine source. organic-chemistry.org For example, halogenated benzophenones can be coupled with amines to form the desired this compound. vulcanchem.com The classic Ullmann reaction involves the coupling of an aryl halide with an excess of copper at elevated temperatures. organic-chemistry.org More modern variations of the Ullmann reaction may employ different copper catalysts and ligands to achieve the transformation under milder conditions. This strategy is particularly useful when the required starting materials are readily available.
Detailed Synthetic Routes and Optimization Studies
Research into the synthesis of this compound and its derivatives has led to the development and optimization of various synthetic protocols. For example, studies have focused on optimizing reaction conditions to improve yields and minimize byproducts. In the synthesis of related compounds like 3,4'-diaminobenzophenone from 4-chloro-3,4'-dinitrobenzophenone, hydrogenation using a palladium on alumina (B75360) catalyst has been employed, achieving a yield of 83%. prepchem.com Optimization of such processes involves fine-tuning parameters like catalyst loading, hydrogen pressure, temperature, and reaction time to maximize the conversion and selectivity towards the desired product.
Comparative Analysis of Synthesis Efficiency and Yield
The choice of synthetic route for this compound often depends on a comparative analysis of factors such as starting material availability, cost, reaction conditions, yield, and environmental impact.
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reported Yield |
| Reduction of 4,4'-Dinitrobenzophenone | Stannous Chloride, Ethanol (B145695), HCl | Reflux | Well-established method | Use of stoichiometric metal reductant, waste generation | Good to High |
| Oxidation & Hydrogenation | CrO₃/HOAc, H₂/Pd-C | Oxidation followed by hydrogenation | High yields, cleaner reduction | Two-step process, use of heavy metals | High |
| Direct Amination | Ammonia/Amines, Catalyst | High temperature and pressure | Atom-economical | Harsh reaction conditions | Variable |
| Ullmann Coupling | Halogenated Benzophenone, Amine, Copper Catalyst | Elevated temperatures | Good for specific precursors | Use of copper catalyst, potentially harsh conditions | Moderate to Good |
The reduction of 4,4'-dinitrobenzophenone is a robust and frequently used method. While the use of stannous chloride is effective, catalytic hydrogenation is often preferred in industrial settings due to its higher efficiency and reduced waste production. Direct amination is theoretically more efficient but can be challenging to implement due to the required harsh conditions. The Ullmann coupling offers a versatile alternative, particularly when specific halogenated precursors are accessible. Ultimately, the optimal synthetic strategy is determined by a balance of these factors, tailored to the specific requirements of the production scale and available resources.
Derivatization and Analog Synthesis of 4,4 Diaminobenzophenone
Schiff Base Formation and Metal Complexation
The primary amino groups of diaminobenzophenones are readily derivatized to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions.
Synthesis of Tetradentate Schiff Base Ligands from 4,4'-DABP
Tetradentate Schiff base ligands are typically synthesized through the condensation reaction of a diamine with two equivalents of a carbonyl compound, such as an aldehyde or ketone. rasayanjournal.co.in For diaminobenzophenones, this reaction involves the nucleophilic addition of the amino groups to the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine bond.
The general synthesis procedure involves refluxing the diaminobenzophenone with a substituted salicylaldehyde (B1680747) in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netbohrium.com The reaction often yields crystalline products in high yields. sid.ir For instance, symmetrical diimino tetradentate Schiff base ligands have been synthesized from the reaction of 3,4-diaminobenzophenone (B196073) (an isomer of 4,4'-DABP) with various salicylaldehyde derivatives. researchgate.net A notable example is the synthesis of [(3,4-bis(((E)-4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)(phenyl) methanone] from (3,4-diaminophenyl)(phenyl)methanone and 4-(diethylamino)-2-hydroxybenzaldehyde. bohrium.comcumhuriyet.edu.tr This methodology is directly applicable to 4,4'-DABP to create analogous tetradentate ligands.
Table 1: Examples of Tetradentate Schiff Base Ligands from Diaminobenzophenones
| Diamine Precursor | Aldehyde Precursor | Resulting Schiff Base Ligand |
|---|---|---|
| 3,4-Diaminobenzophenone | 4-Methoxysalicylaldehyde | [N,N'-bis(4-methoxysalicylaldehyde)-3,4-diaminobenzophenone] (L1) grafiati.com |
| 3,4-Diaminobenzophenone | 5-Bromosalicylaldehyde | [N,N'-bis(5-bromosalicylaldehyde)-3,4-diaminobenzophenone] (L3) grafiati.com |
| 3,4-Diaminobenzophenone | 5-Nitrosalicylaldehyde | [N,N'-bis(5-nitrosalicylaldehyde)-3,4-diaminobenzophenone] (L4) grafiati.com |
Complex Formation with Transition Metal Ions (e.g., Ni(II), Cu(II), Co(II), Zn(II), Cd(II), Pt(II), Au(III))
The synthesized tetradentate Schiff base ligands, with their ONNO donor sets (two phenolic oxygens and two imine nitrogens), are excellent chelating agents for a variety of transition metal ions. grafiati.com The complexation is typically achieved by reacting the Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a solvent like methanol, ethanol, or DMF. sid.irresearchgate.net
The reaction mixture is often stirred or refluxed for several hours at room temperature or elevated temperatures, resulting in the precipitation of the metal complex. sid.irresearchgate.net A wide range of metal complexes have been prepared using this method, including those with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III). researchgate.netroyalliteglobal.comroyalliteglobal.com The resulting complexes are often colored, solid compounds that are stable under ambient conditions. chemmethod.comnih.gov Molar conductance measurements in solvents like DMSO typically indicate that the complexes are non-electrolytic in nature, suggesting the ligands have neutralized the charge of the metal ion. rasayanjournal.co.innih.gov However, some complexes, such as those of Pt(II) and Au(III) with specific azo-Schiff bases, have been shown to be electrolytic. royalliteglobal.com
Structural Characterization of Schiff Base Complexes
A suite of spectroscopic and analytical techniques is employed to confirm the formation of the Schiff base ligands and their subsequent metal complexes, and to elucidate their structures.
FT-IR Spectroscopy : The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group and the disappearance of the bands corresponding to the primary amine (NH₂) and carbonyl (C=O) groups of the reactants. bohrium.com Upon complexation, this C=N band often shifts, indicating the coordination of the imine nitrogen to the metal ion. nih.gov The coordination is also confirmed by the appearance of new bands in the far-infrared region corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.govtubitak.gov.tr
NMR Spectroscopy (¹H & ¹³C) : ¹H NMR spectra confirm ligand formation by the disappearance of the primary amino proton signals and the appearance of a new signal for the azomethine proton (-CH=N-). rasayanjournal.co.in The signals for the phenolic hydroxyl (-OH) protons in the ligand disappear upon complexation with metals like Ni(II) and Zn(II), indicating deprotonation and coordination of the phenolic oxygen to the metal ion. sid.irroyalliteglobal.com
Electronic (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about their geometry. The positions and patterns of d-d transition bands are used to suggest geometries such as octahedral, tetrahedral, or square planar for the metal center. royalliteglobal.comroyalliteglobal.com
Table 2: Representative Spectroscopic Data for a Schiff Base and its Metal Complex
| Compound Type | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Signal (ppm) |
|---|---|---|
| Schiff Base Ligand | ν(O-H): ~3400, ν(C=N): ~1610-1630 | δ(Ar-OH): ~12.4-13.4, δ(CH=N): ~8.5-9.0 |
| Metal Complex | ν(C=N): shift to lower/higher frequency, ν(M-O): ~500-600, ν(M-N): ~400-500 | Disappearance of Ar-OH signal |
Note: Specific values vary depending on the exact structure of the ligand and metal ion. sid.irroyalliteglobal.com
Advanced Schiff Base Derivatives for Specific Applications
The versatility of Schiff base synthesis allows for the creation of advanced derivatives with properties tailored for specific functions, such as catalysis and materials science. One significant class of advanced derivatives is macrocyclic Schiff bases. These are large, ring-structured molecules synthesized by the condensation of diamines and dicarbonyl compounds. rasayanjournal.co.in For example, mononuclear macrocyclic ligands have been prepared from 3,4-diaminobenzophenone and various diketones like dibenzoylmethane (B1670423) and 5-chloroisatin. rasayanjournal.co.in Often, these macrocycles are prepared via a template synthesis, where the metal ion is present during the condensation reaction, guiding the formation of the cyclic structure. rasayanjournal.co.in The resulting macrocyclic complexes have unique coordination properties and find use as models for biological systems.
Azo-Schiff Base Ligand Synthesis and Metal Complexation
Azo-Schiff bases are a class of multi-functional ligands containing both an azo (-N=N-) group and an azomethine (-C=N-) group. royalliteglobal.comroyalliteglobal.com Their synthesis is a multi-step process. A new azo-Schiff base ligand derived from 3,4-diaminobenzophenone was synthesized via the condensation of 3,4-diaminobenzophenone with a pre-synthesized azo compound, (E)-1-(2-aminophenyl)-1-((2,4-dihydroxy-6-methylphenyl)diazenyl)ethan-1-one (DMPDE). researchgate.net This intermediate itself was prepared from 2-amino acetophenone (B1666503) and 3,5-dihydroxy toluene. royalliteglobal.comroyalliteglobal.com
The general synthetic pathway involves:
Diazotization : An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azo Coupling : The diazonium salt is reacted with a coupling agent (an activated aromatic compound like a phenol (B47542) or aniline) to form the azo dye.
Schiff Base Condensation : The resulting azo compound, which also contains a carbonyl or amine group, is then condensed with a primary amine or carbonyl compound, respectively. In this case, the azo-containing ketone was condensed with 3,4-diaminobenzophenone to yield the final ligand. researchgate.net
The resulting complex azo-Schiff base ligand, (3,4-bis(((1E)-1-(2-((2,4-dihydroxy-6-methylphenyl) diazenyl) phenyl) ethylidene) amino) phenyl) (phenyl) methanone, was subsequently used to form complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III). royalliteglobal.comroyalliteglobal.com Characterization studies indicated that the ligand coordinates to the metal ions through the hydroxyl group oxygen, the azomethine nitrogen, and the azo group nitrogen. royalliteglobal.com Spectroscopic and magnetic data suggested an octahedral geometry for most of the complexes, while a square planar geometry was proposed for the Pt(II) and Au(III) complexes. royalliteglobal.comroyalliteglobal.com
N-Substitution and Related Amino-Modified Derivatives
Beyond Schiff base formation, the amino groups of 4,4'-DABP can undergo other transformations, such as N-substitution, to create different classes of materials.
A significant example is the synthesis of hole-transporting triphenylamine-based compounds. rsc.org These materials were prepared via a modified Ullmann condensation, which is a cross-coupling reaction. In this synthesis, 4,4'-diaminobenzophenone was reacted with corresponding aryl iodides in the presence of a copper catalyst and a base to form intermediates where the nitrogen atoms are arylated. rsc.org This N-substitution reaction directly modifies the electronic properties of the core structure, creating materials suitable for applications in organic electronics.
Another important derivatization of the amino groups is their reaction with carboxylic acid dianhydrides to form polyimides. The polymerization of diamine monomers like 2,4'-diaminobenzophenone (B86652) with dianhydrides such as pyromellitic dianhydride (PMDA) or benzophenone (B1666685) tetracarboxylic acid dianhydride (BTDA) yields high-molecular-weight polyimides. nasa.gov This reaction proceeds through the formation of a polyamic acid intermediate, which is then thermally or chemically cyclized to the final polyimide. This represents a major class of amino-modified derivatives used in high-performance polymers.
Other Functional Group Modifications and Their Synthetic Pathways
Beyond the formation of charge transfer complexes, the amino groups and the central carbonyl of this compound provide sites for numerous other functional group modifications. These derivatizations are crucial for integrating DABP into various material and chemical systems.
One of the most significant applications of this compound is as a monomer in the synthesis of high-performance polyimides. globalspec.comvt.edu The classical two-step method involves the reaction of the diamine with aromatic dianhydrides, such as pyromellitic dianhydride or benzophenone-3,3',4,4'-tetracarboxylic dianhydride, in a polar aprotic solvent to form a poly(amic acid) precursor. globalspec.comvt.edu This intermediate is then thermally or chemically cyclized to form the final, highly stable polyimide. globalspec.com These polymers are known for their excellent thermal properties, though their solubility can be limited. globalspec.com
The amino groups can also undergo N-alkylation. A reported synthesis describes the conversion of 4-methoxy-3-nitrobenzophenone and 2-methoxy-5-nitrobenzophenone to their respective amino and N-alkylamino derivatives. tandfonline.com This is achieved by treating the methoxy-nitrobenzophenone precursors with aqueous ammonia (B1221849) or alkylamines in a pressure vessel, where the activated methoxy (B1213986) group is displaced by the amine. tandfonline.com The resulting nitro-amino compounds can then be reduced to form various diaminobenzophenone derivatives. tandfonline.com
The reactivity of the amine functionalities also allows for their use in creating specialized chemical tools. For instance, this compound has been used as a linker in the development of photoaffinity probes designed to target specific enzymes. nih.gov In one study, it was identified as an efficient linker for creating a probe to label the GrsA adenylation domain with high efficiency and reduced non-target labeling in live cells. nih.gov
Furthermore, the amino groups of this compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases. evitachem.com These reactions are fundamental in coordination chemistry and for the synthesis of novel organic structures. The central carbonyl group can also be modified; a common reaction is its reduction to a secondary alcohol (carbinol). The reduction of this compound and its N-alkylated derivatives to the corresponding diarylcarbinols can be accomplished using reducing agents like sodium borohydride (B1222165). uclan.ac.uk The ease of this reduction can depend on the nature of the amino substituents. uclan.ac.uk
Finally, this compound serves as a curing agent for epoxy resins. nasa.govscience.gov Its high melting point (243-247 °C) typically requires specialized mixing techniques, such as ultrasonic blending, to disperse it into liquid epoxy resins without causing premature curing. science.govalfachemch.com This application leverages the reactivity of the amine groups to crosslink the epoxy polymer chains, resulting in a durable, thermoset material. nasa.gov
Table 2: Summary of Functional Group Modifications of this compound
| Modification Type | Reacting Group(s) on DABP | Reagents/Conditions | Product Type |
| Polyimide Formation | Amino groups | Aromatic dianhydrides (e.g., pyromellitic dianhydride), polar aprotic solvent, thermal/chemical cyclization. globalspec.comvt.edu | Polyimides |
| Photoaffinity Probe Synthesis | Amino groups | Used as a linker scaffold for attachment to other molecular components. nih.gov | Photoaffinity Probes |
| Imine/Schiff Base Formation | Amino groups | Aldehydes or ketones via condensation reaction. evitachem.com | Imines/Schiff Bases |
| Reduction to Carbinol | Carbonyl group | Sodium borohydride (NaBH₄). uclan.ac.uk | Diarylcarbinols |
| Epoxy Curing | Amino groups | Epoxy resins (e.g., MY-720), often with ultrasonic mixing. nasa.govscience.gov | Crosslinked Epoxy Polymers |
Polymer Chemistry Applications of 4,4 Diaminobenzophenone
Polyimide Synthesis and Characterization
4,4'-Diaminobenzophenone (4,4'-DABP) is a crucial monomer in the production of high-performance polymers, particularly polyimides, owing to its thermal stability and mechanical properties. evitachem.com These polymers are noted for their excellent heat resistance, chemical resistance, electrical insulation, and mechanical strength. tcichemicals.com
4,4'-DABP as a Monomer in High-Performance Polymer Production
4,4'-DABP serves as a fundamental building block in the synthesis of polyimides. evitachem.com The synthesis generally follows a two-step process, starting with the reaction of a dianhydride and a diamine in a dipolar aprotic solvent to form a poly(amic acid). vt.edu This intermediate is then cyclized to the final polyimide. vt.edu The properties of the resulting polyimide can be significantly influenced by the specific monomers used. nasa.gov Diamines with electron-withdrawing groups, such as 4,4'-DABP, are considered poor nucleophiles, which can make the formation of high molecular weight poly(amic acid) with less reactive dianhydrides challenging. nasa.gov However, high molecular weight poly(amic acids) have been successfully prepared from the reaction of aromatic dianhydrides with 4,4'-DABP. nasa.gov
Polymerization with Dianhydrides (e.g., Benzophenone (B1666685) Tetracarboxylic Acid Dianhydride (BTDA), Pyromellitic Dianhydride (PMDA))
The polymerization of 4,4'-DABP with various dianhydrides leads to polyimides with distinct properties. For instance, polyimides derived from 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride (BTDA) and 4,4'-DABP have been synthesized and studied. nasa.govnasa.gov Similarly, pyromellitic dianhydride (PMDA) is another common dianhydride used in conjunction with 4,4'-DABP. mdpi.org
The choice of dianhydride significantly impacts the properties of the resulting polyimide. For example, polyimides based on BTDA consistently exhibit higher glass transition temperatures (Tg) than their counterparts based on 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). nasa.gov This is attributed to the rigid structure imparted by the BTDA monomer.
A study investigating the polymerization of m,m'-diaminobenzophenone (an isomer of 4,4'-DABP) and PMDA under microwave irradiation highlighted the efficiency of this method in both polycondensation and imidization steps. mdpi.org
The table below summarizes the glass transition temperatures (Tg) for a series of polyimides synthesized from different isomers of diaminobenzophenone (DABP) and two different dianhydrides, BTDA and ODPA.
| Dianhydride | Diamine Isomer | Glass Transition Temperature (Tg) |
| BTDA | 3,3'-DABP | 267°C |
| BTDA | 3,4'-DABP | 281°C |
| BTDA | 4,4'-DABP | 290°C |
| ODPA | 3,3'-DABP | 225°C |
| ODPA | 3,4'-DABP | 239°C |
| ODPA | 4,4'-DABP | 258°C |
Data sourced from a study on the effect of isomeric attachment on keto-ether polyimide properties. nasa.gov
Investigation of Isomer Effects on Polyimide Properties
The isomeric position of the amino groups on the diaminobenzophenone monomer has a pronounced effect on the final properties of the polyimide. nasa.gov Studies have shown that as the attachment point of the amine moves from the meta (3,3'-) to the para (4,4'-) position, the glass transition temperature (Tg) of the resulting polyimide increases. nasa.gov This is due to the increased rigidity and linearity of the polymer chain with the para-linkage. nasa.gov For instance, in a series of polyimides prepared with BTDA, the Tg increased from 267°C for the 3,3'-DABP isomer to 290°C for the 4,4'-DABP isomer. nasa.gov
Conversely, films derived from BTDA and p,p'-DABP (4,4'-DABP) have been reported to be brittle and of poor quality in some cases. nasa.govscience.gov This highlights the complex interplay between monomer structure and final polymer properties. The solubility of polyimides is also affected by isomerism, with systems made from 4,4'-DABP generally being the least soluble. nasa.gov
Synthesis and Characterization of Polyamideimides
This compound can also be utilized in the synthesis of polyamideimides. One approach involves the creation of imide-containing diamines which are then polycondensed with a dicarboxylic acid. For example, diimide-diamines have been prepared from the condensation reaction of BTDA with aromatic diamines, which can then be further reacted. ijetst.in Another method for synthesizing polyamideimides is the direct polycondensation of imide-containing diamines with dicarboxylic acids using triphenylphosphite (TPP) and pyridine (B92270) in the presence of metal salts. ijetst.intinsukiacollege.in
Control of Cyclotrimerization in Hyperbranched Polymer Synthesis
In the synthesis of hyperbranched polymers, intramolecular cyclization can be an undesirable side reaction. However, controlled cyclization can lead to novel functional materials. acs.org Research has shown that the polymerization of this compound in the presence of a Lewis acid with bulky ligands, such as TiCl4(THF)2, can lead to the formation of cyclic phenylazomethine oligomers. acs.org This control is based on a steric effect. acs.org While p-toluenesulfonic acid and TiCl4 are effective dehydration agents for cyclization in the linear polymerization of 4-aminobenzophenone (B72274) derivatives, they were not successful for the cyclic oligomerization of this compound. acs.org
Hyperbranched polymers are characterized by their three-dimensional globular structure, which gives them unique properties like low viscosity and high solubility. researchgate.net The synthesis of hyperbranched polymers can be achieved through various methods, including the polycyclotrimerization of dialkynes. researchgate.net
Incorporation of Metal Ions into Polyimides and Effects on Properties
The properties of polyimides can be modified by incorporating metal ions. nasa.goviitkgp.ac.in Studies have investigated the effects of adding various metals to polyimides derived from BTDA and diaminobenzophenone isomers. nasa.govscience.gov In general, the addition of metal ions tends to increase the softening temperature of the polyimide, although this can sometimes be at the expense of thermal stability. nasa.gov No significant changes in the chemical functionality of the polymer are typically observed. nasa.gov
One notable example is the addition of tri(acetylacetonato)aluminum(III) to a polyamide derived from m,m'-DABP, which resulted in a four-fold increase in lap shear strength compared to the neat polyimide. nasa.gov However, polyimide films derived from BTDA and p,p'-DABP with incorporated metal ions were generally found to be brittle and of poor quality. nasa.govscience.gov The incorporation of metal ions can be achieved by adding metal complexes during the formation of the polyamic acid. iitkgp.ac.in
Epoxy Resin Hardening and Polymer Formulations
This compound (4,4'-DABP) is utilized as a curing agent, or hardener, in epoxy resin systems. The two primary amine groups of the 4,4'-DABP molecule react with the epoxide groups of the resin, leading to the formation of a cross-linked, three-dimensional polymer network. This process, known as curing, transforms the liquid resin into a hard, thermoset material with desirable mechanical and thermal properties.
However, the effectiveness and processing of 4,4'-DABP in epoxy formulations are significantly influenced by its physical properties, particularly its high melting point of 243-247 °C. sigmaaldrich.com This high melting temperature makes it difficult to properly mix the curing agent into an epoxy resin at lower temperatures. dtic.milnasa.gov For instance, when attempting to mix 4,4'-DABP into an epoxy resin like MY-720 by heating it to its melting point (242°C), the result can be an uncontrollably rapid curing process. nasa.gov Using a solvent to lower the melting temperature can introduce subsequent problems, such as void formation from residual solvent evolution during processing, which degrades the final properties of the cured part. nasa.gov
Research has shown that specialized mixing techniques, such as ultrasonic blending, can help disperse 4,4'-DABP into epoxy resins. dtic.mil Despite successful blending, studies have indicated that the cure cycle may be inadequate for systems using 4,4'-DABP due to its high melt temperature, which is often significantly higher than that of other isomeric curing agents like 3,3'-DABP. dtic.milnasa.gov Differential Scanning Calorimetry (DSC) has shown a large cure exotherm for the 4,4'-DABP system compared to others, suggesting an incomplete initial cure. dtic.mil This incomplete cure can impact the final properties of the material, as demonstrated by higher water absorption and lower flexural strength compared to systems cured with its 3,3'-isomer. dtic.mil
The choice of isomer has a notable effect on the handling characteristics and final properties of the epoxy formulation. Formulations based on 3,3'-DABP, for example, can be viscous and may see the diamine precipitate out if not handled at elevated temperatures. nasa.gov
| Curing Agent | Flexural Strength (ksi) | Water Absorption (%) |
|---|---|---|
| This compound (4,4'-DABP) | 20.9 | >11 |
| 3,3'-Diaminobenzophenone (3,3'-DABP) | 25.8 | ~5 |
| 3,3'-Diaminodiphenylsulfone (3,3'-DDS) | 24.3 | ~5 |
| 4,4'-Diaminodiphenylsulfone (4,4'-DDS) | 23.6 | ~5 |
Advanced Polymeric Materials Research (e.g., Transparent and Flexible Displays)
This compound is a key monomer in the synthesis of high-performance polymers, particularly aromatic polyimides, which are sought after for advanced applications due to their exceptional thermal stability, mechanical strength, and chemical resistance. globalspec.compageplace.de These properties make them suitable for use in demanding fields such as aerospace, microelectronics, and optoelectronics. pageplace.de
A significant area of research is the development of colorless and transparent polyimides for optical applications, including flexible displays, protective films for solar cells, and display material members. epo.org While conventional aromatic polyimides are often yellow or orange, hindering their use in optical applications, research into polymer structure aims to produce colorless variants. epo.orgnasa.gov The synthesis of polyimides from 4,4'-DABP and various dianhydrides can yield polymers with excellent thermal properties. globalspec.com For example, polyimides prepared from 4,4'-DABP and common dianhydrides like pyromellitic dianhydride exhibit high thermal stability. globalspec.com However, these resulting polyimides are often insoluble in organic solvents in their cyclized form, which presents a significant challenge for processing and fabrication into useful forms like thin films for displays. globalspec.com
Current research focuses on modifying the polymer backbone to improve solubility and processability without sacrificing thermal and mechanical performance. This includes the incorporation of more flexible linkages or bulky side groups. The inherent properties of polyimides derived from 4,4'-DABP make it a foundational component in the quest for next-generation materials for advanced technologies.
| Dianhydride Component | Softening Temp (°C) | Tensile Strength (kg/cm²) | Elongation at Break (%) | 10% Weight Loss Temp (°C) |
|---|---|---|---|---|
| Pyromellitic Dianhydride | 290 | 1250 | 20 | 520 |
| Diphenyloxide-3,3',4,4'-tetracarboxylic Dianhydride | 290 | 1240 | 6 | 490 |
| Benzophenone-3,3',4,4'-tetracarboxylic Dianhydride | 307 | 1410 | 16 | 480 |
Structure-Property Relationships in 4,4'-DABP Derived Polymers
The final properties of polymers derived from this compound are intrinsically linked to their molecular structure. Extensive research has been conducted to understand these structure-property relationships, allowing for the targeted design of polymers with specific characteristics. Key structural elements that are often manipulated include the isomeric attachment points of the monomers, the flexibility of the polymer backbone, and the presence of pendant functional groups. nasa.govnasa.govnasa.gov
Isomeric Effects: The position of the amine groups on the benzophenone monomer significantly influences the properties of the resulting polymer, particularly the glass transition temperature (Tg). nasa.govnasa.gov Polyimides synthesized from the same dianhydride but with different DABP isomers (3,3'-, 3,4'-, and 4,4'-) exhibit a clear trend. The Tg increases as the amine substitution moves from meta (3,3'-) to para (4,4'-) positions. nasa.gov This is attributed to the increased rigidity and more linear, packable structure of the 4,4'-isomer compared to the kinked, more flexible structures imparted by the 3,3'- and 3,4'-isomers. nasa.govnasa.gov This effect is consistent across different dianhydride monomers. nasa.gov
| Diamine Monomer | Tg with ODPA Dianhydride (°C) | Tg with BTDA Dianhydride (°C) |
|---|---|---|
| 3,3'-Diaminobenzophenone | 229 | 252 |
| 3,4'-Diaminobenzophenone | 242 | 272 |
| This compound | 263 | 290 |
Pendant Group Modification: Another strategy to tailor polymer properties is the attachment of pendant alkyl groups to the polymer backbone. A study involving polyimides prepared from benzophenone tetracarboxylic acid dianhydride (BTDA) and various p-alkyl-m,p'-diaminobenzophenone monomers demonstrated a systematic relationship between the length of the alkyl chain and the polymer's Tg. nasa.gov As the length of the pendant alkyl group increased from methyl (C1) to nonyl (C9), the Tg of the vacuum-cured films systematically decreased. nasa.gov This is because the longer, flexible alkyl chains increase the free volume within the polymer matrix, acting as an internal plasticizer and allowing for segmental motion at lower temperatures. A decrease in Tg of 70°C was observed for the nonyl-containing polymer compared to the control polymer with no alkyl group. nasa.gov
| Alkyl Group | Number of Carbons | Glass Transition Temperature (Tg, °C) |
|---|---|---|
| None (Control) | 0 | 263 |
| Methyl | 1 | 252 |
| Ethyl | 2 | 244 |
| Propyl | 3 | 231 |
| Butyl | 4 | 222 |
| Hexyl | 6 | 204 |
| Nonyl | 9 | 193 |
These examples highlight how precise control over the molecular architecture of 4,4'-DABP-derived polymers enables the fine-tuning of their thermal and mechanical properties for specific, high-performance applications.
Spectroscopic and Computational Investigations
Infrared Spectroscopic Studies
Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the structural features of molecules. In the context of 4,4'-Diaminobenzophenone, IR studies provide valuable insights into its functional groups, particularly the carbonyl and amino moieties, and the interactions between them.
The carbonyl (C=O) group of ketones typically exhibits a strong absorption band in the IR spectrum in the region of 1650-1850 cm⁻¹. libretexts.org The precise frequency of this band is sensitive to the molecular environment. libretexts.org For this compound, the carbonyl stretching vibration is observed around 1645 cm⁻¹. ru.nl The position of this band can be influenced by factors such as conjugation. Conjugation of the carbonyl group with an aromatic ring, as is the case in benzophenone (B1666685) derivatives, generally lowers the stretching frequency. msu.edupg.edu.pl
The electronic nature of substituents on the aromatic rings of benzophenone derivatives can significantly impact the carbonyl stretching frequency. A study on 4,4'-disubstituted benzophenones explored the interaction of these substituents with the carbonyl group. acs.org Electron-donating groups, such as the amino groups in this compound, can decrease the C=O bond order through resonance, leading to a lower stretching frequency. Conversely, electron-withdrawing groups would be expected to increase the frequency. This interaction highlights the transmission of electronic effects through the phenyl rings to the carbonyl group.
Hydrogen bonding plays a crucial role in the solid-state structure and properties of this compound. The presence of both amino (N-H) groups, which can act as hydrogen bond donors, and a carbonyl (C=O) group, a hydrogen bond acceptor, facilitates the formation of intermolecular hydrogen bonds. IR spectroscopy is a key method for detecting and analyzing these interactions. The N-H stretching vibrations of the amino groups, typically found in the 3300-3500 cm⁻¹ region for free amines, can be broadened and shifted to lower frequencies upon hydrogen bond formation. irb.hr Similarly, the carbonyl stretching frequency can be affected by hydrogen bonding. In the case of 2,4'-Diaminobenzophenone (B86652), evidence of hydrogen bonding between the ortho-amino group and the carbonyl oxygen has been reported. nasa.gov In crystal structures of related diaminobenzophenone derivatives, N–H⋯O hydrogen bonds are observed, creating networks that stabilize the crystal lattice. researchgate.net
Study of Substituent Interactions with Carbonyl Groups
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, this technique is particularly useful for studying charge transfer phenomena and determining acid-base properties.
This compound and its derivatives can act as electron donors to form charge transfer (CT) complexes with suitable electron acceptors. These complexes exhibit characteristic absorption bands in the UV-Visible spectrum that are not present in the spectra of the individual donor or acceptor molecules. nih.gov For instance, a study on the CT complex of N,N,N',N'-tetramethyl-4,4'-diaminobenzophenone with iodine in methanol (B129727) revealed a new absorption band at 602 nm. tandfonline.comresearchgate.net This band is attributed to the transfer of an electron from the donor (the benzophenone derivative) to the acceptor (iodine). The energy of this charge transfer band can be used to calculate important parameters such as the ionization potential of the donor molecule. tandfonline.comresearchgate.net In donor-acceptor-donor (D-A-D) systems incorporating a dibenzophenazine acceptor unit with arylamine donors, broad absorption bands due to intramolecular charge transfer are observed. rsc.org
The dissociation constants (pKa values) of this compound, which has two basic amino groups, can be determined from UV-Visible spectral absorbency measurements. nist.gov The absorption spectrum of the molecule changes with the pH of the solution as the amino groups become protonated. Because the two amino groups have similar basicities, their protonation reactions overlap, making the analysis complex. nist.gov The spectral curves of the neutral, singly protonated, and doubly protonated species are superimposed. By carefully measuring the absorbance at various hydrogen-ion concentrations, it is possible to calculate the two overlapping dissociation constants. nist.gov This method is particularly useful for substances where traditional electromotive-force methods are not applicable. nist.gov
Interactive Data Table: Spectroscopic Data for this compound and Related Compounds
| Compound/Complex | Spectroscopic Technique | Characteristic Absorption | Reference |
| This compound | Infrared Spectroscopy | ~1645 cm⁻¹ (C=O stretch) | ru.nl |
| N,N,N',N'-Tetramethyl-4,4'-diaminobenzophenone-Iodine Complex | UV-Visible Spectroscopy | 602 nm (Charge Transfer Band) | tandfonline.comresearchgate.net |
Electronic Spectral Data of Schiff Base Ligands and Complexes
The electronic spectra of Schiff bases derived from this compound and their metal complexes provide valuable information about their electronic structure and coordination environment.
Schiff bases derived from 3,4-diaminobenzophenone (B196073), a related isomer, have been synthesized and complexed with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III). royalliteglobal.com The electronic spectra of these complexes help in predicting their geometry. For instance, many of the Co(II), Ni(II), and Cu(II) complexes exhibit absorption bands consistent with an octahedral structure. royalliteglobal.com In contrast, Pt(II) and Au(III) complexes often show characteristics of a square planar geometry. royalliteglobal.com The coordination of the Schiff base ligand to the metal ion is confirmed by shifts in the electronic absorption bands. sid.ir
Similarly, the study of charge-transfer (CT) complexes, such as the one formed between N,N,N',N'-tetramethyl-4,4'-diaminobenzophenone and iodine, utilizes UV-visible spectroscopy to determine key parameters. tandfonline.comresearchgate.net For this specific complex in methanol, a characteristic absorption band was observed at a λmax of 602 nm. tandfonline.com From this, the equilibrium constant (KAD), molar extinction coefficient (εAD), and absorption band energy (ECT) were calculated to be 28.85 m³·mol⁻¹, 1171 m²·mol⁻¹, and 2.06 eV, respectively. tandfonline.comresearchgate.net These studies also allow for the spectroscopic determination of the electron donor's ionization potential, which was found to be 6.284 eV. tandfonline.comresearchgate.net
The UV-Vis absorption spectra are also crucial in studying the interaction of these complexes with biological molecules like DNA. Changes in the absorption spectra of the complexes upon addition of DNA can indicate binding, and the data can be used to calculate intrinsic binding constants (Kb). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 4,4'-DABP and its derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H-NMR spectrum of Schiff bases derived from diaminobenzophenones, the disappearance of the signal corresponding to the NH₂ protons (which appears as a singlet around 6.1 ppm in the precursor) and the appearance of a new signal for the azomethine proton (CH=N) confirm the formation of the Schiff base. sid.ir Aromatic protons typically appear as multiplets in the range of 6.9-8.2 ppm. sid.ir For phenolic Schiff base ligands, the O-H proton signal can be observed at a downfield shift, between 12.4 and 13.4 ppm. sid.ir The absence of this phenolic O-H signal in the spectra of the corresponding metal complexes indicates coordination through the oxygen atom. sid.ir
¹³C-NMR spectroscopy further confirms the structure. For example, in a derivative of 4,4'-DABP, the carbon signals are assigned to their respective positions in the molecule, providing a complete carbon skeleton map. rsc.org
Table 1: Representative NMR Data for this compound Derivatives
| Compound/Derivative | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| 3,6-dibromocarbazole (synthesis intermediate) | ¹H-NMR | CDCl₃ | 7.31 (d), 7.52 (d), 8.13 (d), 10.37 (s) | rsc.org |
| 3,6-dibromocarbazole (synthesis intermediate) | ¹³C-NMR | CDCl₃ | 139.40, 129.26, 124.45, 113.07, 112.32 | rsc.org |
| 4,4'-diamino-4''-benzyloxy triphenylamine | ¹H-NMR | - | 4.87 (s, NH₂), 4.99 (s, CH₂), 7.4 (m, Ph) | researchgate.net |
| Half unit from 3,4-diaminobenzophenone | ¹H-NMR | - | 6.1 (s, NH₂), 6.9-8.2 (m, Ar-H), 12.1 (s, OH) | sid.ir |
| Ni(II) complex of unsymmetrical Schiff base | ¹H-NMR | - | 6.9-8.2 (m, Ar-H). Absence of phenolic OH peak. | sid.ir |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of 4,4'-DABP and its synthesized derivatives. royalliteglobal.comsid.irrsc.org This technique provides a mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For instance, a derivative of 4,4'-DABP was analyzed using ESI-TOF high accuracy mass spectrometry, where the calculated m/z for [M + H]⁺ was 496.3170, and the found value was 496.3154, confirming the structure. rsc.org Mass spectral data for various Schiff base complexes derived from diaminobenzophenones have also been used to support their proposed structures. royalliteglobal.comsid.irrasayanjournal.co.in
X-ray Crystallography and Structural Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is significant in materials science and pharmaceuticals. researchgate.netnih.govrigaku.com this compound is known to exist in different crystalline modifications. One such form is an orthorhombic modification. iucr.org In this crystal structure, the molecule, C₁₃H₁₂N₂O, utilizes one of its amine groups to form hydrogen bonds with two adjacent molecules. iucr.org This network of hydrogen bonds results in a distinct layer motif within the crystal. iucr.org The structure was solved and refined using single-crystal X-ray diffraction data collected at 291 K, with final R-factors indicating a high-quality structural determination. iucr.org The analysis of different polymorphs is crucial as the crystal packing and intermolecular interactions can significantly influence the physical properties of the material. nih.govnih.gov
Crystal Structure of 4,4'-DABP Modifications
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly. researchgate.net
Density Functional Theory (DFT) calculations are commonly used to predict the ground-state molecular geometries (bond lengths and angles), vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties of molecules like 4,4'-DABP. researchgate.net For the related 3,4-diaminobenzophenone, DFT calculations using the B3LYP/6-31G(d,p) basis set have been performed to analyze its vibrational spectrum. researchgate.net Such calculations help in the assignment of observed spectral bands to specific molecular vibrations. researchgate.net
Molecular modeling is also instrumental in drug design and understanding protein-ligand interactions. mdpi.comschrodinger.com For example, the crystal structures of the Ras protein bound to a GTP analogue of diaminobenzophenone (DABP-GTP) have been determined. pdbj.org These structural studies, combined with biochemical data, help define the requirements for designing anti-Ras drugs. pdbj.org The modeling identified a hydrophobic patch in the protein that accommodates the DABP moiety of the ligand. pdbj.org This demonstrates how molecular modeling can elucidate the binding mode of a 4,4'-DABP derivative in a biological target, guiding further therapeutic development. nih.govacs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to investigate the quantum mechanical properties of this compound and its derivatives. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and electrophilicity index are determined to understand its behavior in chemical reactions. researchgate.net
For instance, DFT calculations have been used to compute the HOMO-LUMO energy gaps and first-order hyperpolarizability (β) of chromophores derived from this compound. researchgate.net These theoretical studies are often complemented by experimental techniques like cyclic voltammetry to determine redox properties. researchgate.net The geometric parameters, optimization energies, and vibrational frequencies can also be calculated using DFT methods, often with the B3LYP functional and a suitable basis set like 6-31G(d,p). lookchem.comnih.gov Such computational studies serve as a valuable complement to experimental data, aiding in the structural elucidation and property prediction of new materials. lookchem.com
| Parameter | Significance | Example Application |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Calculated for chromophores to assess their electronic properties. researchgate.netresearchgate.net |
| First-Order Hyperpolarizability (β) | Relates to the non-linear optical (NLO) properties of a molecule. | Computed for novel chromophores to predict their NLO efficiency. researchgate.net |
| Geometric Parameters | Describes the three-dimensional structure of the molecule. | Optimized to find the most stable conformation. nih.gov |
| Vibrational Frequencies | Corresponds to the infrared spectrum of the molecule. | Calculated to aid in the interpretation of experimental IR spectra. lookchem.comnih.gov |
Molecular Docking Studies (e.g., DNA binding, Enzyme Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in studying the potential interactions of this compound derivatives with biological macromolecules like DNA and enzymes.
Studies on metal complexes derived from 3,4-diaminobenzophenone, a related isomer, have utilized molecular docking to investigate their binding mode with DNA. ias.ac.in These computational analyses, often coupled with experimental techniques like fluorescence and circular dichroism spectroscopy, can reveal whether a compound binds to the major or minor groove of DNA and determine the binding constants. ias.ac.in Small molecules can interact with DNA through various modes, including groove binding and intercalation, driven by forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov
In the context of enzyme interactions, molecular docking studies have been performed on derivatives to assess their inhibitory potential. For example, the interactions of synthesized compounds with enzymes like acetylcholinesterase (AChE) have been investigated to understand their potential as therapeutic agents. researchgate.net The results of these in silico studies, including binding energies and interaction modes, provide valuable insights that can be correlated with experimental bioactivity data. researchgate.net
| Biomolecule | Type of Interaction | Investigative Techniques | Key Findings |
| DNA | Groove Binding | Molecular Docking, Fluorescence Spectroscopy, Circular Dichroism | Preferential binding to the minor groove of DNA has been suggested for related complexes. ias.ac.in |
| Enzymes (e.g., AChE) | Active Site Inhibition | Molecular Docking | Identification of potential lead compounds for drug development based on binding affinity and interaction patterns. researchgate.net |
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its electronically excited state. mdpi.com This phenomenon is often characterized by a large Stokes shift between the absorption and emission spectra, making ESIPT-capable molecules useful as fluorescent probes and in materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net
The ESIPT process typically occurs in molecules that have a pre-existing intramolecular hydrogen bond. mdpi.com Upon photoexcitation, the acidity and basicity of the proton donor and acceptor moieties, respectively, can increase, facilitating the proton transfer. mdpi.com Computational methods, such as time-dependent density functional theory (TD-DFT), are instrumental in studying the mechanism of ESIPT. These calculations can map the potential energy surfaces of the ground and excited states, helping to determine whether the proton transfer is a barrierless process. researchgate.netdiva-portal.org
While direct studies on this compound are not extensively detailed in the provided context, the principles of ESIPT are applicable to its derivatives or related structures that possess the necessary functional groups (a proton donor like a hydroxyl group and a proton acceptor like a carbonyl or imine group) arranged to form an intramolecular hydrogen bond. mdpi.com The study of ESIPT provides fundamental insights into reaction dynamics on ultrafast timescales. uni-muenchen.de
| Aspect of ESIPT | Description | Relevance |
| Mechanism | Transfer of a proton within a molecule upon electronic excitation. mdpi.com | Crucial for designing molecules with specific photophysical properties like large Stokes shifts. researchgate.net |
| Structural Requirement | Presence of an intramolecular hydrogen bond between a proton donor and acceptor. mdpi.com | Dictates whether a molecule can undergo ESIPT. |
| Computational Tools | Time-Dependent Density Functional Theory (TD-DFT). diva-portal.org | Used to model the potential energy surfaces and elucidate the reaction pathway. researchgate.net |
Thermodynamic Parameter Derivations
The thermodynamic parameters of reactions involving this compound and its derivatives, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined to understand the spontaneity and equilibrium of these processes.
For example, the formation constants and thermodynamic parameters for the adduct formation of cobalt(III) complexes derived from 3,4-diaminobenzophenone with various amines have been determined spectrophotometrically. researchgate.net These studies provide insights into the steric and electronic factors influencing the stability of the resulting complexes. researchgate.net
Furthermore, thermodynamic activation parameters for the hydrolysis of related dye systems have been investigated to elucidate reaction mechanisms. uclan.ac.uk In some cases, thermogravimetric analysis (TGA) is used to study the thermal stability of compounds, and the resulting data can be used to calculate kinetic and thermodynamic parameters of decomposition. The NIST Chemistry WebBook provides reaction thermochemistry data for this compound, such as the standard enthalpy of reaction (ΔrH°) for its reaction with phthalic anhydride (B1165640). nist.gov
| Thermodynamic Parameter | Method of Determination | Application |
| Enthalpy of Reaction (ΔrH°) | Calorimetry, Equilibrium constant measurements | Quantifies the heat absorbed or released in a reaction. nist.gov |
| Formation Constants (Kf) | Spectrophotometry | Measures the equilibrium of complex formation reactions. researchgate.net |
| Activation Parameters (ΔH‡, ΔS‡) | Temperature-dependent kinetic studies | Provides insight into the transition state and mechanism of a reaction. uclan.ac.uk |
Advanced Applications and Emerging Research Areas
Environmental Applications
The environmental applications of diaminobenzophenones are primarily focused on the development of materials for pollution control and monitoring.
In the field of environmental remediation, research has demonstrated the efficacy of diaminobenzophenone-functionalized nanoparticles for removing volatile organic compounds (VOCs) from the air. While specific studies on the 4,4' isomer are emerging, detailed research has been published on the closely related 3,4-diaminobenzophenone (B196073) (DABP) .
In one such study, 3,4-DABP was used to functionalize magnetic nanoparticles composed of an iron(II,III) oxide core, an activated carbon layer, and a silica (B1680970) shell (Fe₃O₄/AC@SiO₂). nih.gov These nanoparticles (Fe₃O₄/AC@SiO₂@DABP) were synthesized using co-precipitation and sol-gel methods and served as a nanoadsorbent for gaseous benzene (B151609) and toluene. nih.gov The material exhibited excellent and reproducible adsorption and desorption capacities. nih.gov The adsorption mechanism was identified as a physical process. nih.gov After five cycles, the nanoadsorbent retained 94.4% and 95.4% of its initial adsorption capacity for benzene and toluene, respectively, demonstrating its potential as a reusable and effective adsorbent for VOC pollutants. nih.gov
The optimal conditions and maximum adsorption capacities found in this study are detailed below.
Table 1: Adsorption Performance of 3,4-DABP Functionalized Nanoadsorbent
| VOC | Max. Adsorption Capacity (mg/g) | Optimal Contact Time (min) | Optimal Initial Concentration (ppm) | Optimal Temperature (°C) |
|---|---|---|---|---|
| Benzene | 530.99 | 55.47 | 17.57 | 29.09 |
| Toluene | 666.00 | 57.54 | 17.83 | 27.93 |
Source: nih.gov
4,4'-Diaminobenzophenone has been successfully utilized in the fabrication of novel electrochemical sensors for the detection of various analytes. These sensors offer advantages such as high sensitivity, rapid response, and low cost.
One application involves modifying a glassy carbon (GC) electrode with 4,4'-DABP using cyclic voltammetry to create a sensor for the simultaneous determination of riboflavin (B1680620) (Vitamin B2) and pyridoxine (B80251) (Vitamin B6). researchgate.netgazi.edu.tr This modified electrode (44-DABP/GC) demonstrated excellent analytical performance in detecting these vitamins in food and pharmaceutical samples. researchgate.net The modification is necessary because the electrochemical oxidation peaks of Vitamin B2 and B6 are often very close, requiring a more sophisticated electrode surface for resolution. tandfonline.com
In a separate study, a graphite (B72142) pencil electrode (PGE) was modified with this compound (44-DABP/PGE) to develop a sensitive and selective sensor for 2-nitrophenol (B165410) (2-NP), a toxic environmental pollutant. dergipark.org.tr The modification, achieved through electropolymerization, increased the reduction peak current of 2-NP by approximately 20 times compared to the unmodified electrode. The sensor was successfully applied for the determination of 2-NP in tap water samples. dergipark.org.tr
Table 2: Performance of this compound-Based Electrochemical Sensors
| Electrode | Analyte(s) | Linear Range(s) | Limit of Detection (LOD) |
|---|---|---|---|
| 44-DABP/GC | Riboflavin (Vitamin B2) | 13 nM - 660 µM (three ranges) | 8.52 nM |
| 44-DABP/GC | Pyridoxine (Vitamin B6) | 15.7 µM - 2210 µM (two ranges) | 4.70 µM |
| 44-DABP/PGE | 2-Nitrophenol (2-NP) | 0.75 µM - 15 µM | 0.23 µM |
Source: researchgate.netdergipark.org.tr
Functionalized Magnetic Nanoadsorbents for VOC Adsorption and Desorption
Catalysis and Material Science
The amine groups of 4,4'-DABP make it a valuable building block for creating complex molecules, including Schiff bases and their metal complexes, which have significant potential in catalysis and materials science.
The ability of this compound and its derivatives to form stable complexes with various metal ions is a cornerstone of its catalytic potential. These metal complexes often exhibit enhanced catalytic activity compared to the ligands alone. Extensive research has been conducted on Schiff base ligands derived from the 3,4-diaminobenzophenone isomer and their coordination with metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). rasayanjournal.co.incumhuriyet.edu.tr
Studies have focused on synthesizing and characterizing these complexes to understand their geometry and electronic properties. rasayanjournal.co.inroyalliteglobal.com For example, research on cobalt(III) complexes with Schiff bases derived from 3,4-DABP involved determining their formation constants and thermodynamic parameters spectrophotometrically. srce.hr Such studies are crucial for understanding the stability and reactivity of these complexes, which informs their design for specific catalytic applications like oxidation, reduction, and polymerization reactions. rsc.org
Schiff base metal complexes are valuable as both homogeneous and heterogeneous catalysts. The development of heterogeneous catalysts is particularly attractive for industrial applications due to their stability and ease of separation from reaction products. Schiff bases derived from diaminobenzophenones can be immobilized on solid supports, such as magnetic nanoparticles, to create efficient and reusable catalysts.
Research into water-soluble Schiff base complexes, including those derived from 3,4-diaminobenzophenone , highlights a key advantage for catalysis. rsc.org These catalysts can operate in aqueous media, combining the high efficiency of homogeneous catalysis with the simple product separation characteristic of heterogeneous systems. rsc.org The synthesis of macrocyclic metal complexes from 3,4-diaminobenzophenone and various diketones has also been explored, yielding stable structures with potential applications in heterogeneous catalysis. rasayanjournal.co.in
Metal Complex Interactions and Catalytic Potential
Biomolecular Interactions and Biological Activity Studies
The interactions of this compound derivatives and their metal complexes with biological molecules have been a subject of significant investigation, revealing potential antimicrobial and anticancer properties.
Much of the detailed research in this area has been performed on Schiff bases and metal complexes derived from the 3,4-diaminobenzophenone isomer. For instance, new water-soluble complexes of Zinc(II), Copper(II), Nickel(II), and Manganese(II) with a Schiff base ligand obtained from the condensation of 3,4-diaminobenzophenone and sodium salicylaldehyde-5-sulfonate were synthesized. rsc.org These complexes exhibited anticancer activity against the K562 leukemia cell line. rsc.org
In other studies, mononuclear macrocyclic ligands were prepared from 3,4-diaminobenzophenone and diketones, which were then used to form complexes with Co(II), Ni(II), Cu(II), and Zn(II). rasayanjournal.co.in The resulting metal complexes consistently showed higher antimicrobial activity against various bacterial and fungal strains compared to the free ligand. rasayanjournal.co.in Further research into Schiff base metal complexes derived from 3,4-DABP has confirmed their potential as antibacterial agents against pathogens like Escherichia coli and Staphylococcus aureus. sysrevpharm.org These studies collectively indicate that modifying the diaminobenzophenone structure into Schiff bases and subsequently forming metal chelates is a promising strategy for developing new therapeutic agents.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Photochromism and Thermochromism Studies
Beyond biomedical applications, derivatives of aminobenzophenones are being studied for their responsive optical properties. Research into a bis-azo dye related to the aminobenzophenone family has revealed interesting photochromic and thermochromic behaviors. iku.edu.tr Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, resulting in a color change. Thermochromism is a similar color change induced by temperature.
In one study, a novel bis-azo dye was found to exhibit photochromism when exposed to UV light (λ = 311 nm) in various solvents. iku.edu.tr The behavior depended on the solvent's nature; in polar-protic solvents like methanol (B129727) and ethanol (B145695), the hydrazone tautomer was photoconverted into the azo tautomer. Conversely, in polar-aprotic solvents such as dichloromethane (B109758) and chloroform, the azo tautomer converted into the hydrazone form. iku.edu.tr The same compound also displayed reversible thermochromic behavior in ethanol when heated, but not in chlorobenzene, demonstrating the sensitivity of these properties to the molecular environment. iku.edu.tr These findings suggest potential applications in optical switching and sensor technologies.
Future Directions and Interdisciplinary Research
Development of Novel 4,4'-DABP Derivatives for Targeted Applications
The synthesis of new derivatives of 4,4'-Diaminobenzophenone is a burgeoning field of research, with the goal of creating materials with tailored properties for specific, high-value applications. By chemically modifying the core DABP structure, scientists can fine-tune characteristics such as solubility, thermal stability, and electronic properties.
One of the most promising areas for these novel derivatives is in the realm of high-performance polymers . core.ac.uk For instance, fluorinated bio-based polyamides have been synthesized using DABP and fluoroalkylated aromatic dicarboxylic acids. mdpi.com The introduction of fluorine side chains into the polymer backbone has been shown to improve the transparency and reduce the yellowness of the resulting polyamide films. mdpi.com
Furthermore, research into S-DABO analogues, which are derivatives of DABP, has shown their potential as inhibitors of the human immunodeficiency virus type-1 (HIV-1). gfcollege.in These findings underscore the importance of developing new DABP derivatives for targeted therapeutic applications. The ability to modify the DABP structure opens up a vast chemical space for the design of new drugs and specialized polymers.
Integration of 4,4'-DABP in Smart Materials and Responsive Systems
Smart materials, which can change their properties in response to external stimuli, represent a paradigm shift in materials science. innodez.com this compound is a key component in the development of these advanced materials due to its unique chemical structure, which allows for the creation of responsive polymer networks.
Researchers are actively exploring the integration of DABP into various types of smart materials, including:
Shape Memory Polymers (SMPs): These materials can "remember" and return to their original shape when triggered by an external stimulus like heat. innodez.com
Electroactive Polymers: These polymers change shape in response to an electric field, opening up possibilities for artificial muscles and dynamic architectural components. mdpi.com
Self-Healing Polymers: These materials can autonomously repair damage, which increases the durability and lifespan of the products they are used in. innodez.commdpi.com
Photomechanical Polymers: These materials change shape in response to light, which can be used to create light-driven actuators. mdpi.com
The integration of DABP into these systems is often achieved through its use as a monomer in the synthesis of polymers that form the basis of the smart material. For example, DABP has been used to create stimuli-responsive fluorescent materials. scite.ai The development of smart materials based on DABP is a rapidly advancing field with the potential to revolutionize industries from aerospace to medicine. researchgate.nete3s-conferences.org
Advanced Computational Approaches for Predictive Modeling
The use of advanced computational methods is becoming increasingly vital in the field of materials science for predicting the properties and behavior of new materials before they are synthesized in the lab. mdpi.com These computational tools, which include machine learning and deep learning algorithms, can significantly accelerate the research and development process. mdpi.comnumberanalytics.com
In the context of this compound, computational modeling is being used to:
Predict the properties of new DABP derivatives: By simulating the molecular structure of a potential new derivative, scientists can predict its thermal stability, mechanical strength, and other important characteristics. researchgate.net
Optimize the synthesis of DABP-based polymers: Computational models can be used to determine the optimal reaction conditions for polymerizing DABP to achieve a desired molecular weight and set of properties. vt.edu
Understand the behavior of DABP in complex systems: Simulations can provide insights into how DABP-based materials will behave in different environments and under various stimuli.
The application of these predictive modeling techniques is helping to guide experimental work and accelerate the discovery of new and improved materials based on this compound. numberanalytics.com
Exploration of New Biological and Biomedical Applications
The unique chemical properties of this compound and its derivatives make them attractive candidates for a range of biological and biomedical applications. yale.educsnbiology.org Researchers are actively investigating the potential of DABP-based materials in areas such as drug delivery, tissue engineering, and medical diagnostics. nih.govpew.org
Some of the key areas of exploration include:
Drug Delivery Systems: DABP-based polymers can be designed to encapsulate and release drugs in a controlled manner, which can improve the efficacy and reduce the side effects of medications. nih.gov
Biocompatible Materials: Copolymers containing DABP derivatives are being developed for use in medical device coatings to enhance biocompatibility. googleapis.com
Anticancer Agents: Novel derivatives of DABP are being synthesized and evaluated for their potential as anti-inflammatory, analgesic, and anticancer agents. researchgate.netnih.govmedscape.com
Bioimaging: The fluorescent properties of some DABP derivatives make them suitable for use as probes in biological imaging applications. scite.ai
The table below summarizes some of the recent research into the biomedical applications of this compound derivatives.
| Application Area | DABP Derivative/System | Key Finding |
| Anti-inflammatory/Analgesic | 4-fluorobenzamide derivatives | Showed promising anti-inflammatory and analgesic activities with enhanced gastric tolerability. nih.gov |
| Anticancer | Pt(IV)-carbohydrate derivatives | Demonstrated targeted anticancer activity against osteosarcoma. researchgate.net |
| HIV-1 Inhibitors | S-DABO analogues | Acted as potent inhibitors of HIV-1 replication. gfcollege.in |
| Biocompatible Coatings | Copolymers of N-vinyl pyrrolidinone and diarylketone monomers | Provided thin, lubricious, and durable coatings for medical devices. googleapis.com |
Sustainable Synthesis and Green Chemistry Approaches for 4,4'-DABP and its Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. purkh.comijnc.ir This trend is also evident in the field of this compound synthesis, where researchers are exploring green chemistry approaches to reduce the environmental impact of its production. mdpi.comresearchgate.net
Key strategies for the sustainable synthesis of DABP and its derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. bibliotekanauki.pl
Catalytic Processes: Developing catalytic methods that are more efficient and generate less waste than traditional stoichiometric reactions. purkh.commdpi.com
Renewable Feedstocks: Investigating the use of bio-based raw materials to reduce the reliance on fossil fuels. chemrxiv.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasonic-assisted synthesis to reduce energy consumption. researchgate.netbibliotekanauki.pl
Researchers have demonstrated the successful green synthesis of aromatic Schiff bases, which are related to DABP, using methods like microwave and ultrasonic assistance. bibliotekanauki.pl These approaches have been shown to significantly reduce reaction times and increase yields compared to conventional methods. bibliotekanauki.pl The development of green and efficient methods for the synthesis of DABP and its derivatives is crucial for ensuring the long-term sustainability of this important class of chemical compounds. jst.go.jprsc.org
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4,4'-Diaminobenzophenone, and how is purity validated?
- Methodology : 4,4'-DABPh is typically synthesized via polycondensation reactions using diamine and dicarboxylic acid derivatives. For example, it has been copolymerized with azobenzenedicarboxylic acid and other diacids in a medium containing N-methyl-2-pyrrolidone and triphenyl phosphate . Purity is validated using HPLC (≥96.0% area/area), complemented by IR spectroscopy to confirm functional groups (e.g., NH₂ and C=O stretches) .
Q. How should 4,4'-DABPh be stored to maintain stability, and what safety precautions are critical?
- Methodology : Store at 2–30°C in airtight containers to prevent oxidation or moisture absorption. Safety protocols include using PPE (gloves, goggles) due to its irritant properties (WGK hazard level 3) and avoiding exposure to sparks or flames (classified as a combustible solid) .
Q. What spectroscopic techniques are essential for characterizing 4,4'-DABPh?
- Methodology :
- FT-IR : Identifies amine (-NH₂) and ketone (C=O) groups.
- UV-Vis : Measures dissociation constants via spectral absorbency (e.g., RP2337 method by the National Bureau of Standards) .
- Elemental Analysis : Confirms C, H, N composition (theoretical: C 73.57%, H 5.70%, N 13.20%) .
Advanced Research Questions
Q. How can conflicting thermal stability data for 4,4'-DABPh-based polymers be resolved?
- Methodology : Contradictions in thermogravimetric analysis (TGA) results, such as decomposition onset temperatures, may arise from differences in polymer backbone rigidity or side-chain interactions. Compare inherent viscosity (η) and glass transition temperatures (Tg) across studies. For instance, polyamide-imides derived from 4,4'-DABPh exhibit higher thermal stability (Tg > 250°C) due to rigid amide linkages, whereas copolymers with flexible oligothiophenes show lower stability . Cross-validate using dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC).
Q. What strategies optimize 4,4'-DABPh's integration into conjugated microporous polymers (CMPs) for photocatalytic applications?
- Methodology : Use Sonogashira coupling or Schiff-base reactions to link 4,4'-DABPh with electron-deficient monomers (e.g., triazine units). Monitor pore size distribution via BET analysis and adjust reaction solvents (e.g., DMF vs. DMAc) to enhance surface area. Recent studies achieved surface areas >500 m²/g by balancing monomer rigidity and crosslinking density .
Q. How do crystallographic variations in 4,4'-DABPh derivatives impact optoelectronic properties?
- Methodology : Single-crystal X-ray diffraction reveals that hydration (e.g., 3,4-diaminobenzophenone semihydrate) introduces non-centrosymmetric packing, enhancing nonlinear optical activity. Compare anhydrous vs. hydrated forms using Hirshfeld surface analysis and density functional theory (DFT) calculations to predict polarizability .
Q. What experimental approaches address discrepancies in dissociation constant (pKa) measurements for 4,4'-DABPh?
- Methodology : Spectral absorbency methods (RP2337) at varying temperatures (e.g., 25–60°C) can resolve pKa inconsistencies. For example, overlapping dissociation constants for the diamine groups require deconvolution of UV-Vis spectra at multiple wavelengths and pH levels. Validate with potentiometric titrations in non-aqueous solvents (e.g., DMSO) .
Key Research Challenges
- Synthetic Reproducibility : Batch-to-batch variability in polycondensation reactions (e.g., inherent viscosity fluctuations) necessitates strict stoichiometric control and inert atmosphere conditions .
- Spectroscopic Artifacts : Overlapping IR peaks (e.g., NH₂ vs. OH stretches) require deconvolution software or 2D-COSY NMR for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
